molecular formula C17H12N2O5 B13467823 1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid

1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid

Cat. No.: B13467823
M. Wt: 324.29 g/mol
InChI Key: ZXVTXYHFBBYITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

The synthesis of 1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid involves multiple steps. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings . The reaction typically involves the condensation of phenylhydrazine with a ketone or aldehyde under acidic conditions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

1-(2,6-dioxopiperidin-3-yl)-2-oxobenzo[cd]indole-5-carboxylic acid

InChI

InChI=1S/C17H12N2O5/c20-13-7-6-12(15(21)18-13)19-11-3-1-2-8-9(17(23)24)4-5-10(14(8)11)16(19)22/h1-5,12H,6-7H2,(H,23,24)(H,18,20,21)

InChI Key

ZXVTXYHFBBYITL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=CC=CC4=C(C=CC(=C43)C2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.